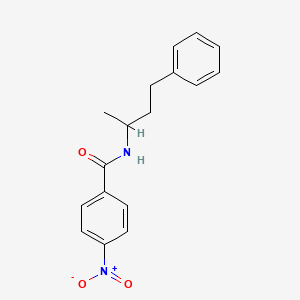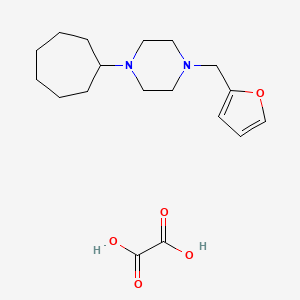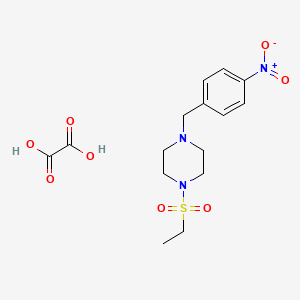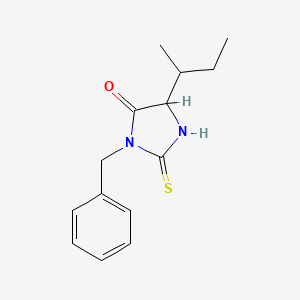
N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide
Übersicht
Beschreibung
N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide, also known as NPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide is not fully understood, but it is believed to act as a non-selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in the transmission of pain signals and is involved in the development of chronic pain conditions. By blocking the NMDA receptor, N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide may be able to reduce pain and inflammation.
Biochemical and Physiological Effects
Studies have shown that N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide has a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. Additionally, N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide has been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide in lab experiments is its relatively simple synthesis method. Additionally, N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide has been found to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide in experiments is its relatively low potency compared to other NMDA receptor antagonists.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide. One area of interest is the development of more potent NMDA receptor antagonists based on the structure of N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide and its effects on neurotransmitter systems in the brain. Finally, clinical trials are needed to determine the safety and efficacy of N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide as a potential treatment for pain and inflammation.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain relief medications. Additionally, N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide has been investigated for its effects on the central nervous system, particularly its ability to modulate the activity of certain neurotransmitters.
Eigenschaften
IUPAC Name |
4-nitro-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(7-8-14-5-3-2-4-6-14)18-17(20)15-9-11-16(12-10-15)19(21)22/h2-6,9-13H,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDNRXADOCPSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(4-phenylbutan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B3941836.png)
![4-(2-methoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941842.png)

![N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B3941850.png)

![N-(3,4-dichlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B3941867.png)


![4-chloro-6-{[(2-methyl-4-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941882.png)
![{1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B3941903.png)


